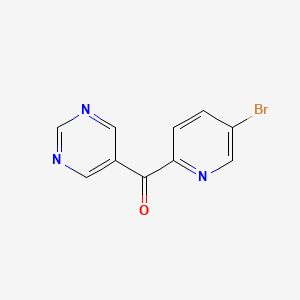

(5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone

Description

Properties

IUPAC Name |

(5-bromopyridin-2-yl)-pyrimidin-5-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3O/c11-8-1-2-9(14-5-8)10(15)7-3-12-6-13-4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDVRCXJKZBRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=O)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

This method involves the formation of the methanone core via a Suzuki-Miyaura cross-coupling between a brominated pyridine derivative and a pyrimidinyl boronic acid derivative, followed by oxidation or halogenation steps to introduce the bromine atom at the 5-position of pyridine.

Step-by-step Process

| Step | Description | Reagents & Conditions | Yield & Notes | |

|---|---|---|---|---|

| 1 | Synthesis of 5-bromopyridin-2-yl boronic acid | Bromination of pyridine at the 5-position, followed by boronation | Using N-bromosuccinimide (NBS) and boronic acid formation reagents | High regioselectivity reported |

| 2 | Cross-coupling of pyridin-2-yl bromide with pyrimidin-5-yl boronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), in a solvent like dioxane/water | Typically 70-85% yield, as per literature reports | |

| 3 | Oxidation or halogenation to introduce bromine at pyridine | NBS or other brominating agents under controlled conditions | Ensures selective bromination at desired position |

Research Findings:

This route aligns with the synthesis described in the literature where palladium catalysis facilitates the formation of the carbon-nitrogen bond, enabling the assembly of the heteroaryl-methanone core with high efficiency and regioselectivity.

Direct Functionalization via Halogenation and Coupling

Overview

An alternative involves starting with 2-pyridyl ketone derivatives, brominating at the 5-position, and then coupling with pyrimidine derivatives.

Process Details

| Step | Description | Reagents & Conditions | Remarks |

|---|---|---|---|

| 1 | Preparation of 2-pyridyl ketone | Oxidation of 2-pyridyl derivatives | Using standard oxidation reagents like PCC or Jones reagent |

| 2 | Bromination at the 5-position | NBS in a suitable solvent (e.g., CCl₄ or acetonitrile) | Controlled temperature to prevent over-bromination |

| 3 | Coupling with pyrimidin-5-yl derivatives | Amide formation or direct cross-coupling | Using coupling agents such as EDC or via palladium catalysis |

Research Findings:

This method is supported by patents and literature where regioselective bromination of heteroaryl ketones is achieved prior to coupling, offering high regioselectivity and yields.

Synthesis via Multi-step Building Block Assembly

Overview

This approach involves constructing the pyrimidine and pyridine rings separately, then linking them through a methanone bridge.

Sequential Steps

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Synthesis of 2-bromopyridine | Bromination of pyridine | Using NBS or Br₂ with Fe or FeBr₃ |

| 2 | Synthesis of pyrimidine derivative | Cyclization of suitable precursors | Using urea derivatives or amidines |

| 3 | Formation of methanone linkage | Friedel–Crafts acylation or nucleophilic substitution | Using acyl chlorides or activated intermediates |

Research Findings:

This modular synthesis allows for flexibility in substituent variation and has been documented in patents for heteroaryl methanone compounds.

Summary of Data and Comparative Analysis

| Method | Advantages | Disadvantages | Typical Yield | Key Reagents |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | High regioselectivity, broad substrate scope | Requires expensive catalysts | 70-85% | Pd(0) catalysts, boronic acids, bases |

| Halogenation + Coupling | Straightforward, regioselective bromination | Over-bromination risk, multiple steps | 60-75% | NBS, halogenating agents, coupling reagents |

| Modular Assembly | Flexibility, structural diversity | Multi-step, longer process | 50-70% | Bromides, acyl chlorides, cyclization reagents |

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

Coupling Reactions: It participates in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran, dimethylformamide, and ethanol.

Major Products

Substituted Pyridines: Formed through nucleophilic substitution.

N-Oxides: Resulting from oxidation reactions.

Complex Heterocycles: Produced via coupling reactions.

Scientific Research Applications

Chemistry

(5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone serves as an important intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It is utilized in:

- Synthesis of Advanced Materials : The compound is used to create complex molecular architectures through coupling reactions.

- Chemical Sensors : Its unique properties allow it to be employed in developing sensors for detecting specific analytes.

Biology

Research indicates potential biological activities of this compound, including:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains.

- Antifibrotic Activity : Investigations suggest that it may inhibit enzymes involved in fibrosis, reducing collagen production by binding to active sites of specific enzymes.

Medicine

The compound is being explored for its role in drug discovery:

- Therapeutic Potential : Its unique structure allows for modifications that can lead to the development of new drugs targeting diseases such as cancer and fibrotic disorders.

- Designing Bioactive Molecules : Researchers are focusing on its ability to interact with biological targets, potentially leading to new therapeutic agents.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, suggesting potential for antibiotic development. |

| Study 2 | Antifibrotic Mechanism | Showed inhibition of fibroblast proliferation, indicating a pathway for fibrosis treatment. |

| Study 3 | Drug Development | Explored modifications leading to enhanced bioactivity against specific cancer cell lines. |

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bromopyridine and pyrimidine moieties enable it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in fibrosis by binding to their active sites, thereby reducing collagen production .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications | Evidence ID |

|---|---|---|---|---|---|

| (5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone | C₁₀H₆BrN₃O | 264.09 | 5-Bromopyridine, pyrimidine | Intermediate for drug synthesis; halogenated structure aids cross-coupling reactions . | |

| (4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone | C₁₅H₁₅FN₄O | 286.30 | 4-Fluorophenyl, piperazine | Bioactive molecule with enhanced solubility; explored for CNS targets due to fluorophenyl and piperazine groups . | |

| R547 (4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone) | C₁₉H₂₁F₂N₅O₃S | 437.47 | Methanesulfonyl, difluoromethoxyphenyl | Potent CDK inhibitor; bulky substituents improve selectivity and in vivo antitumor activity . | |

| (8-oxa-2-azaspiro[4.5]decan-2-yl)(2-{[(1S)-1-(pyrazin-2-yl)ethyl]amino}pyrimidin-5-yl)methanone | C₁₉H₂₄N₆O₂ | 368.43 | Spirocyclic oxazaspiro, pyrazine | Designed for high-throughput phasing in crystallography; spiro structure enhances rigidity . | |

| 2-Acetyl-5-bromopyridine | C₇H₆BrNO | 200.04 | Acetyl, bromopyridine | Smaller molecular weight; acetyl group increases reactivity for nucleophilic substitutions . |

Halogenation Effects

- Bromine vs. Fluorine: The bromine atom in (5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone provides greater polarizability and lipophilicity compared to fluorine analogues (e.g., the fluorophenyl group in ). This increases its suitability for Suzuki-Miyaura cross-coupling reactions but may reduce metabolic stability compared to fluorine-containing compounds .

- Chlorine Substitution: Compounds like 4,6-dichloro-5-(o-methoxyphenoxy)-2-(4-pyridyl)-pyrimidine (MW: 348.19 g/mol) exhibit higher electrophilicity due to chlorine, enabling nucleophilic aromatic substitutions, unlike the bromine in the target compound .

Pharmacological and Industrial Relevance

- Drug Design: Piperazine- and spirocyclic-substituted methanones (e.g., ) are prioritized for CNS drug development due to improved blood-brain barrier penetration. In contrast, the target compound’s simpler structure makes it more versatile for derivatization.

- Agrochemicals : Brominated pyrimidines like 5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione (bromacil) are herbicides, highlighting the role of bromine in agrochemical activity . The target compound’s bromopyridine group may share similar reactivity but lacks direct pesticidal data .

Biological Activity

(5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone is a heterocyclic compound characterized by its unique combination of bromopyridine and pyrimidine rings. This compound, with the molecular formula C10H6BrN3O and a molecular weight of 264.08 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifibrotic applications.

The structural features of (5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone influence its chemical reactivity and biological activity. The compound undergoes various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.

- Oxidation and Reduction : It can be oxidized to form N-oxides or reduced to yield dehalogenated products.

- Coupling Reactions : Participates in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

The biological activity of (5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone is attributed to its interaction with specific molecular targets. Its bromopyridine and pyrimidine moieties allow it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in fibrosis by binding to their active sites, thereby reducing collagen production.

Biological Activities

Recent studies have highlighted the following biological activities associated with (5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone:

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus and Streptococcus pyogenes, with IC50 values indicating significant potency .

- Antifibrotic Properties : Research indicates that the compound may play a role in reducing fibrosis through enzyme inhibition, which is critical for conditions like liver cirrhosis and pulmonary fibrosis.

- Cytotoxicity Against Cancer Cells : Preliminary findings suggest that (5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone exhibits cytotoxic effects on various cancer cell lines, including glioblastoma and ovarian cancer cells, with IC50 values demonstrating dose-dependent inhibition of cell viability .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone against several bacterial strains. The results indicated that the compound exhibited significant inhibitory activity against S. aureus T173 GyrB with an IC50 of 0.25 μg/mL, showcasing its potential as an antimicrobial agent .

Case Study 2: Antifibrotic Mechanism

In vitro assays demonstrated that (5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone could effectively inhibit collagen production in fibroblast cell lines, suggesting its utility in treating fibrotic diseases. The mechanism appears to involve direct inhibition of fibroblast activation markers.

Comparative Analysis

The biological activities of (5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone can be compared to similar compounds in terms of potency and mechanism:

| Compound Name | Biological Activity | IC50 Value |

|---|---|---|

| (5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone | Antimicrobial | 0.25 μg/mL |

| 2-(Pyridin-2-yl)pyrimidine derivatives | Cytotoxicity | Varies |

| Other pyridine derivatives | Variable | Varies |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrimidine derivatives are often functionalized at the 5-position using brominated pyridine precursors under basic conditions (e.g., NaOH) . Purification typically involves recrystallization or column chromatography using silica gel with ethyl acetate/hexane gradients. Purity verification requires HPLC (>95%) and NMR (¹H/¹³C) to confirm absence of unreacted bromopyridine intermediates .

Q. What safety precautions are critical when handling (5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone?

- Methodological Answer : Safety data sheets indicate risks of aquatic toxicity and respiratory irritation. Use fume hoods for weighing, wear nitrile gloves, and avoid skin contact. In case of exposure, rinse with water for 15 minutes and consult a physician. Store in airtight containers at 2–8°C, segregated from oxidizing agents .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR resolves aromatic proton environments (e.g., pyridine vs. pyrimidine rings). IR spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹). X-ray crystallography (via SHELX refinement) provides definitive structural confirmation .

Advanced Research Questions

Q. How can structural ambiguities in (5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone be resolved using crystallographic refinement?

- Methodological Answer : SHELXL is preferred for small-molecule refinement. Key steps include:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Use of TWIN and HKLF 5 commands in SHELXTL for handling twinned crystals.

- Rigorous analysis of residual electron density maps to detect disordered bromine atoms .

Q. How to design experiments to study its role in p53-mediated apoptosis pathways?

- Methodological Answer :

- In vitro : Treat cancer cell lines (e.g., HeLa) with the compound and perform immunoblotting for p53, BAX, and Bcl-2. Use RT-PCR to quantify p21 (CDKN1A) expression .

- Dose-response : Test 1–50 µM concentrations over 24–72 hours. Include controls with p53 inhibitors (e.g., Pifithrin-α) to confirm pathway specificity .

Q. What strategies reconcile contradictory data on structure-activity relationships (SAR) among methanone derivatives?

- Methodological Answer :

- Compare substituent effects using analogues (e.g., 5-chloro or 5-iodo variants) in kinase inhibition assays.

- Apply multivariate statistical analysis (e.g., PCA) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with biological activity (e.g., IC₅₀ in CDK assays) .

Q. How to evaluate its potential as a cyclin-dependent kinase (CDK) inhibitor in vivo?

- Methodological Answer :

- Use xenograft models (e.g., murine breast cancer) with oral administration (10–50 mg/kg). Monitor tumor volume and perform histopathology.

- Validate target engagement via phospho-Rb (Ser780) ELISA in tumor lysates .

Data Analysis & Technical Challenges

Q. How to address low solubility in aqueous buffers during biological assays?

- Methodological Answer : Pre-dissolve in DMSO (≤0.1% final concentration) and dilute in PBS with 0.1% Tween-80. For in vivo studies, use PEG-400/water (1:1) as a vehicle .

Q. What computational methods predict binding modes of this compound with kinase targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.